N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide
Description
The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide is a hybrid molecule combining a pyrazolone core and a thiazolidinone moiety. The pyrazolone segment (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is structurally analogous to antipyrine derivatives, which are historically associated with antipyretic and analgesic activities . The thiazolidinone component (5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl) introduces a sulfur-containing heterocycle, known for its role in modulating bioactivity, including antimicrobial and anti-inflammatory properties . While direct bioactivity data for this compound is absent in the provided evidence, its structural features suggest possible applications in drug discovery, particularly in targeting inflammation or microbial pathogens.
Properties
Molecular Formula |
C25H24N4O3S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C25H24N4O3S2/c1-16-9-11-18(12-10-16)15-20-23(31)28(25(33)34-20)14-13-21(30)26-22-17(2)27(3)29(24(22)32)19-7-5-4-6-8-19/h4-12,15H,13-14H2,1-3H3,(H,26,30)/b20-15- |
InChI Key |
ASCMFPVCWVZFOS-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a β-diketone with hydrazine under acidic conditions.
Formation of the thiazolidinone ring: This involves the reaction of a thioamide with an α-haloketone.
Coupling of the pyrazole and thiazolidinone rings: This step involves the reaction of the intermediate compounds formed in the previous steps under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its dual pharmacophores. Key analogues include:
- Pyrazolone Derivatives: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (): Shares the pyrazolone core but lacks the thiazolidinone moiety. This simpler derivative is an intermediate for antipyretic drugs, emphasizing the pyrazolone’s role in analgesia.
- Thiazolidinone Derivatives: Ethyl 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionates (): Feature a standard 4-oxo-thiazolidinone ring without the 2-thioxo substitution. These compounds exhibit antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S. aureus) . 3-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amines (): Replace the benzylidene group with triazole, altering electronic properties and bioactivity profiles.
Bioactivity and Mechanism
- Antimicrobial Activity: Thiazolidinones with 2-thioxo substitutions (as in the target compound) often show enhanced antimicrobial potency compared to their 4-oxo counterparts due to increased electrophilicity . For example, 2-thioxo-thiazolidinones exhibit IC₅₀ values 2–3-fold lower than oxo derivatives against E. coli .
- Anti-Inflammatory Potential: The pyrazolone core’s COX inhibition activity, seen in antipyrine derivatives, suggests the target compound may synergize anti-inflammatory effects with thiazolidinone-mediated redox modulation .
Physicochemical Properties
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 78439-89-1 |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole and thiazolidine moieties. Specific methods may vary, but common techniques involve condensation reactions and cyclization steps under controlled conditions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, a related compound was tested against various Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. In vitro studies using human cell lines have indicated that treatment with this compound reduces levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported on the synthesis of various thiazolidine derivatives, including our compound. The results indicated that these derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- In Vivo Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
The biological activity of this compound is believed to be linked to its ability to modulate key signaling pathways involved in inflammation and microbial resistance. For example, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory response.
Q & A
Basic: What experimental techniques are recommended for determining the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for resolving the 3D molecular geometry. Key parameters include:
- Data-to-parameter ratio : Aim for ≥13.3 to ensure reliability (e.g., 13.3 in ).
- Bond lengths and angles : Critical for validating stereochemistry (e.g., C–C bond lengths: 1.376 Å; C9–N1–N2 angle: 108.9° in ).
- Torsional angles : Analyze using software like CrystalExplorer to assess intramolecular interactions ( ).
Complement with spectroscopic techniques (FT-IR, NMR) to cross-validate functional groups and tautomeric forms .
Basic: How can spectroscopic methods be optimized for characterizing this compound?
Methodological Answer:
- NMR : Focus on resolving aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and carbonyl signals (δ 160–180 ppm for C=O and C=S).
- FT-IR : Confirm thioxo-thiazolidinone (C=S stretch: 1200–1250 cm⁻¹) and amide (N–H bend: ~1550 cm⁻¹) moieties.
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 274.318 for related intermediates in ).
Cross-reference with X-ray data to resolve ambiguities in tautomeric forms .
Advanced: How can Density Functional Theory (DFT) enhance understanding of this compound’s electronic properties?
Methodological Answer:
- Basis sets : Use B3LYP/6-311++G(d,p) for geometry optimization and frontier orbital analysis (HOMO-LUMO gaps predict reactivity; ).
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for docking studies (e.g., thioxo-thiazolidinone’s sulfur as a reactive site).
- Charge distribution : Compare Mulliken charges with crystallographic data to validate computational models ( ).
Integrate with experimental UV-Vis spectra to correlate calculated transitions with observed absorption bands .
Advanced: What synthetic strategies are effective for introducing the thioxo-thiazolidinone moiety?
Methodological Answer:
- Stepwise condensation : React 4-oxo-2-thioxo-thiazolidine with 4-methyl-benzaldehyde under acidic conditions (e.g., acetic acid, reflux) to form the benzylidene intermediate ( ).
- Amide coupling : Use EDC/HOBt to conjugate the thiazolidinone derivative with the pyrazol-4-ylpropionamide core ( ).
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via recrystallization (DMF/EtOH, 1:1) .
Advanced: How can reaction path search methods optimize synthesis?
Methodological Answer:
- Quantum chemical calculations : Employ reaction path search algorithms (e.g., GRRM) to identify low-energy transition states ( ).
- Machine learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions (e.g., ethanol reflux for 2 hours in ).
Validate with high-throughput screening to narrow experimental parameters (e.g., ICReDD’s feedback loop in ) .
Basic: What design principles govern supramolecular assemblies involving this compound?
Methodological Answer:
- Hydrogen bonding : Analyze N–H···O and C–H···S interactions in crystal packing (e.g., N3–H3A···O1 distance: 2.89 Å in ).
- π-π stacking : Measure interplanar distances (3.5–4.0 Å) between aromatic rings ( ).
Use CrystalExplorer for Hirshfeld surface analysis to quantify interaction contributions (e.g., 30% H-bonding in related structures; ) .
Advanced: How do torsional angles influence the compound’s conformational stability?
Methodological Answer:
- Key torsions : The N1–C9–C8–C7 angle (−175.9°) in the pyrazole ring restricts rotation, stabilizing the planar conformation ( ).
- Steric effects : Substituents at C4 (methyl, phenyl) induce strain; compare DFT-optimized torsions with X-ray data to assess deviations.
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., coalescence temperatures for rotating groups) .
Basic: How to resolve contradictions between computational and experimental data?
Methodological Answer:
- Benchmarking : Compare DFT-predicted bond lengths (e.g., C=O: 1.23 Å) with X-ray values (1.21–1.25 Å) to calibrate computational models ( ).
- Error analysis : Use root-mean-square deviations (RMSD) for atomic positions; acceptable thresholds are <0.05 Å for heavy atoms.
- Solvent correction : Apply PCM models in DFT to account for solvent effects absent in crystallographic data .
Advanced: Can AI-driven platforms accelerate the development of derivatives?
Methodological Answer:
- Generative models : Use GNNs (Graph Neural Networks) to propose novel derivatives with modified aryl/alkyl substituents.
- Autonomous labs : Implement robotic platforms for parallel synthesis (e.g., varying R-groups on the benzylidene moiety) and real-time HPLC analysis ().
- Feedback loops : Integrate experimental yields with AI predictions to refine synthetic pathways iteratively .
Advanced: What mechanistic insights explain the compound’s bioactivity?
Methodological Answer:
- Docking studies : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina; prioritize poses with thioxo-thiazolidinone interacting via H-bonds ( ).
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity data to guide lead optimization.
- Metabolic stability : Assess CYP450 interactions using liver microsome assays (e.g., t₁/₂ >60 minutes for viable candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
